3-(5-Methyl-2-nitrophenoxy)propanoic acid is an organic compound characterized by its unique structure, which includes a nitrophenoxy group and a propanoic acid moiety. Its molecular formula is and its molecular weight is approximately 225.20 g/mol . This compound has garnered attention due to its potential applications in various scientific fields, particularly in organic synthesis and biological studies.
3-(5-Methyl-2-nitrophenoxy)propanoic acid falls under the category of aromatic compounds due to the presence of a phenoxy group. It is also classified as a carboxylic acid because of the propanoic acid functional group. The compound contains both a nitro group and a methyl substituent, which contribute to its reactivity and potential biological activity.
The synthesis of 3-(5-Methyl-2-nitrophenoxy)propanoic acid typically involves multiple steps:
In industrial settings, these reactions may be optimized for large-scale production using continuous flow reactors, which enhance efficiency and yield. The conditions for each reaction step are carefully controlled to ensure high purity of the final product.
The structure of 3-(5-Methyl-2-nitrophenoxy)propanoic acid can be represented as follows:
C1=CC(=C(C(=C1)[N+](=O)[O-])OCCC(=O)O)C
XXBOYULKNZTOMN-SSDOTTSWSA-N
.The compound features a nitro group (-NO₂), a methyl group (-CH₃), and a propanoic acid functional group (-COOH), contributing to its chemical properties and reactivity.
3-(5-Methyl-2-nitrophenoxy)propanoic acid can participate in several chemical reactions:
Common reagents used include:
The mechanism of action for 3-(5-Methyl-2-nitrophenoxy)propanoic acid involves its interaction with biological systems, particularly through its reactive functional groups. The nitro group can undergo reduction in biological environments, potentially leading to the formation of reactive intermediates that may interact with cellular components.
3-(5-Methyl-2-nitrophenoxy)propanoic acid has several scientific uses:
This compound's unique structural features make it valuable for further research and development in various scientific fields, particularly those involving organic synthesis and medicinal chemistry.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8